CISTULATE

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

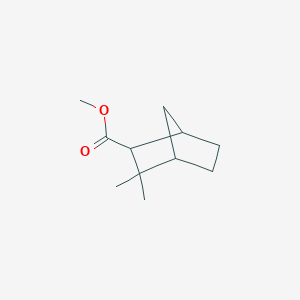

IUPAC Name |

methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-11(2)8-5-4-7(6-8)9(11)10(12)13-3/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRHRDQSVNKELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)C1C(=O)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052162 | |

| Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52557-97-8 | |

| Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52557-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the mechanism of action of CISTULATE?

- 1. fir carboxylate, 52557-97-8 [thegoodscentscompany.com]

- 2. This compound | C11H18O2 | CID 55250360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Potential therapeutic applications of Cistus laurifolius extract: Anti-proliferative, anti-cancer activity on MCF-7, an… [ouci.dntb.gov.ua]

- 4. Choleotropic Activity of <i>Cistus salviifolius</i> Extract [ouci.dntb.gov.ua]

An In-depth Technical Guide on Olfactory Receptor Interaction Pathways

Disclaimer: The term "CISTULATE olfactory receptor" does not correspond to a recognized scientific classification or family of olfactory receptors based on available scientific literature. This guide provides a comprehensive overview of the well-established, canonical olfactory receptor interaction pathways.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core mechanisms of olfactory signal transduction. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Olfactory Signaling Pathway

Vertebrate olfaction is primarily mediated by a large family of G protein-coupled receptors (GPCRs), specifically the Class A rhodopsin-like receptors.[1] These olfactory receptors (ORs) are responsible for detecting a vast array of odorant molecules.[1] The binding of an odorant to an OR initiates a signal transduction cascade that converts a chemical signal into an electrical signal.[2]

The canonical olfactory signaling pathway begins when an odorant molecule binds to an OR located on the cilia of an olfactory sensory neuron.[3][4] This binding event induces a conformational change in the receptor, which in turn activates a specific heterotrimeric G-protein, Gαolf.[1][3] The activated Gαolf subunit dissociates and activates adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5]

The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[1][3] This allows for the influx of cations, primarily Na+ and Ca2+, into the cell, resulting in depolarization of the neuron's membrane.[3] The initial influx of Ca2+ further amplifies the signal by activating Ca2+-gated chloride channels, leading to an efflux of Cl- ions and further depolarization.[3] This cumulative depolarization, known as the receptor potential, propagates to the axon hillock, where it triggers the generation of action potentials that are transmitted to the olfactory bulb of the brain.[3][4]

Caption: Canonical olfactory signal transduction cascade.

Quantitative Data in Olfactory Receptor Function

The following table summarizes key quantitative data related to olfactory receptors and their responses to odorants.

| Parameter | Organism | Value | Reference(s) |

| Number of Olfactory Receptor Genes | Human | ~400 | [1] |

| Mouse | ~1,400 | [1] | |

| Receptor-Odorant Interaction | General | A single odorant can bind to multiple ORs, and a single OR can bind to multiple odorants. | [1] |

| Impulse Firing Frequency | Salamander | 1-3 impulses/sec (threshold) to 20 impulses/sec (high concentration) | [6] |

| Number of Activated ORs (Single Odorants) | Mouse | 119.75 ± 26.41 | [7] |

| Number of Activated ORs (Binary Mixtures) | Mouse | 76.0 ± 16.0 | [7] |

| Number of Activated ORs (Complex Fragrances) | Mouse | 77.0 ± 2.65 | [7] |

| Tuning of Odorant-Responsive OSNs | Mouse | ~26% are "narrowly tuned" to one of four tested odorants. | [8] |

| Mouse | 47% of responsive cells were "broadly tuned" (responding to 3 or 4 odorants). | [8] |

Experimental Protocols

A variety of experimental techniques are employed to study olfactory receptor function, from identifying expressed receptors to characterizing their responses to different odorants.

Heterologous Expression and Functional Characterization

This approach involves expressing olfactory receptors in non-native cell systems to study their function in a controlled environment.

-

Objective: To characterize the response of a specific OR to a panel of odorants.

-

Methodology:

-

The coding sequence of the OR of interest is cloned into an expression vector suitable for the chosen heterologous system (e.g., Xenopus oocytes, HEK293 cells, or Saccharomyces cerevisiae).[9]

-

The vector is introduced into the host cells, which then express the OR on their cell surface.

-

The response of the cells to the application of various odorants is measured. This can be done using techniques such as two-electrode voltage clamping (for Xenopus oocytes) or by measuring changes in intracellular second messengers like cAMP or Ca2+ using fluorescent reporters.[9]

-

A dose-response curve can be generated to determine the affinity and efficacy of different odorants for the expressed receptor.

-

Calcium Imaging of Olfactory Sensory Neurons

This technique allows for the simultaneous monitoring of the activity of a large number of olfactory sensory neurons (OSNs).

-

Objective: To screen the responses of a population of OSNs to different odorants.

-

Methodology:

-

Olfactory sensory neurons are isolated from the olfactory epithelium.

-

The neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).

-

The loaded cells are placed in a microfluidic device that allows for the controlled application of different odorants.[8]

-

Changes in intracellular calcium concentration upon odorant stimulation are recorded using fluorescence microscopy. An increase in fluorescence indicates that the neuron has been activated.[8]

-

This method can be used to identify the number and distribution of neurons that respond to a specific odorant or a mixture of odorants.[8]

-

Caption: Workflow for calcium imaging of OSNs.

PhosphoTRAP (Translating Ribosome Affinity Purification with Phosphorylation-Specific Antibodies)

This is a powerful technique for globally profiling the activation of the entire repertoire of olfactory receptors in vivo.

-

Objective: To identify which ORs are activated in response to a specific odorant or mixture.

-

Methodology:

-

An animal (e.g., a mouse) is exposed to an odorant stimulus for a defined period.[7]

-

The olfactory epithelium is then sampled.[7]

-

PhosphoTRAP technology is used to isolate and identify ORs that have been phosphorylated, a marker of their recent activation.[10]

-

The identified ORs are then quantified, often using RNA sequencing of the associated mRNAs, to determine the pattern of receptor activation for a given odor.[10]

-

This method allows for a comparison of OR activation patterns between single odorants and complex mixtures.[7][10]

-

References

- 1. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 2. google.com [google.com]

- 3. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reactome | Olfactory Signaling Pathway [reactome.org]

- 6. Responses of olfactory receptor cells to step pulses of odour at different concentrations in the salamander - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Large-Scale Investigation of the Olfactory Receptor Space Using a Microfluidic Microwell Array - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discover.gcu.ac.uk [discover.gcu.ac.uk]

- 10. Stable olfactory receptor activation across odor complexity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physicochemical Properties of (+)-Methyl Camphorate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "methyl camphenoate" is not a standard systematic name and does not correspond to a unique, readily identifiable chemical structure in the scientific literature. Searches for this term consistently lead to esters of camphoric acid. This technical guide, therefore, focuses on the well-defined and structurally related compound, (+)-Methyl camphorate (CAS 29607-02-1) . This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visual workflow for its structural elucidation. It is important to note that specific experimental data for some properties of this exact compound are limited; in such cases, information is derived from closely related structures and established principles of organic chemistry.

Core Physicochemical Properties of (+)-Methyl Camphorate

(+)-Methyl camphorate is the mono-methyl ester of (+)-camphoric acid, a chiral dicarboxylic acid derived from camphor. Its molecular structure, featuring a rigid bicyclic system with both a carboxylic acid and a methyl ester functional group, dictates its chemical and physical behavior.

Data Presentation

The quantitative physicochemical data for (+)-Methyl camphorate are summarized in the tables below for ease of reference and comparison.

Table 1: General and Computed Physicochemical Properties of (+)-Methyl Camphorate

| Property | Value | Source(s) |

| IUPAC Name | trans-(1R,3S)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid | [1] |

| CAS Number | 29607-02-1 | [1] |

| Molecular Formula | C₁₁H₁₈O₄ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature. | |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 214.12050905 Da | [1] |

| Monoisotopic Mass | 214.12050905 Da | [1] |

| Topological Polar Surface Area | 63.6 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

| Complexity | 295 | [1] |

Table 2: Experimental Physicochemical Properties of (+)-Methyl Camphorate

| Property | Value | Source(s) |

| Melting Point | Data not readily available in the literature. | |

| Boiling Point | Data not readily available in the literature. | |

| Solubility | Data not readily available in the literature. |

Note: The lack of available experimental data for fundamental properties such as melting point, boiling point, and solubility highlights the need for empirical determination for any application requiring this information.

Synthesis and Characterization

Synthesis of (+)-Methyl Camphorate

The most common method for the synthesis of (+)-methyl camphorate is the Fischer esterification of (+)-camphoric acid with methanol (B129727), using a strong acid as a catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

(+)-Camphoric acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Diethyl ether or ethyl acetate (B1210297)

-

Standard reflux and extraction glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve (+)-camphoric acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the methanolic solution.

-

Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: a. Allow the reaction mixture to cool to room temperature and remove the excess methanol using a rotary evaporator. b. Dissolve the residue in diethyl ether or ethyl acetate and transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted camphoric acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (+)-methyl camphorate.

-

Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Characterization Techniques

The following protocols outline the standard methods for the structural confirmation and purity assessment of the synthesized (+)-methyl camphorate.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise molecular structure by analyzing the chemical environment and connectivity of the hydrogen and carbon atoms.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

¹H NMR Analysis: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (typically around δ 3.7 ppm), along with complex multiplets for the protons on the cyclopentane (B165970) ring and singlets for the gem-dimethyl and the other methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR Analysis: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (ester and carboxylic acid), the methoxy (B1213986) carbon, and the various carbons of the substituted cyclopentane ring.

2.2.2. Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Sample Preparation: The IR spectrum can be obtained from a thin film of the sample on a salt plate (if liquid) or from a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory (if solid).

-

Expected Absorptions:

-

A broad O-H stretching vibration from the carboxylic acid group (approximately 3300-2500 cm⁻¹).

-

C-H stretching vibrations from the alkyl groups (approximately 3000-2850 cm⁻¹).

-

A strong C=O stretching vibration from the ester carbonyl group (approximately 1735 cm⁻¹).

-

A strong C=O stretching vibration from the carboxylic acid carbonyl group (approximately 1700 cm⁻¹).

-

C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).

-

2.2.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern to further confirm the structure.

-

Methodology: The sample is introduced into a mass spectrometer, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Results: The mass spectrum should exhibit a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight of (+)-methyl camphorate (214.26 g/mol ). Characteristic fragment ions would arise from the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and cleavage of the cyclopentane ring.

Mandatory Visualizations

Synthesis and Characterization Workflow

Caption: A generalized workflow for the synthesis and subsequent characterization of (+)-Methyl Camphorate.

Structure Elucidation Workflow

Caption: A logical workflow for the structural elucidation of an unknown compound, applicable to (+)-Methyl Camphorate.

References

The Biological Activity of Bicyclic Monoterpene Esters: A Technical Guide for Drug Development Professionals

Introduction

Bicyclic monoterpenes, a significant class of secondary metabolites found in the essential oils of many aromatic and medicinal plants, form a structural backbone of two fused rings.[1] When esterified, typically with short-chain carboxylic acids like acetate (B1210297), their lipophilicity and biological properties can be significantly modulated. These esters, such as bornyl acetate, fenchyl acetate, and myrtenyl acetate, are prized for their characteristic aromas and are increasingly recognized for their diverse pharmacological activities.[2] This guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and insecticidal properties of these compounds, presenting key quantitative data, molecular pathways, and detailed experimental protocols to support research and development efforts. The structural diversity and potent bioactivity of these natural compounds position them as promising scaffolds for novel therapeutic agent discovery.[3]

Anticancer Activity

Bicyclic monoterpene esters have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms are believed to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of protein isoprenylation, a critical process for the function of small G proteins like Ras that are implicated in cancer signaling.[4] Studies on monoterpenes suggest that ester functional groups can enhance potency compared to their unsubstituted parent compounds.[4]

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.

| Compound/Essential Oil | Ester Moiety | Target Cell Line | Cancer Type | IC50 Value | Reference(s) |

| Bornyl Acetate | Acetate | A549 | Human Lung Carcinoma | 44.1 µg/mL | [5][6] |

| HT29 | Human Colon Carcinoma | 60.5 µg/mL | [5][6] | ||

| HeLa | Human Cervix Carcinoma | 72.0 µg/mL | [5][6] | ||

| MCF-7 | Human Breast Adenocarcinoma | 85.6 µg/mL | [5][6] | ||

| C32 | Amelanotic Melanoma | >138.5 µg/mL | [7] | ||

| ACHN | Renal Cell Adenocarcinoma | >138.5 µg/mL | [7] | ||

| Myrtus communis E.O. (rich in Myrtenyl Acetate) | Acetate | HeLa | Human Cervix Carcinoma | 8.12 µg/mL | [5][8] |

| MCF-7 | Human Breast Adenocarcinoma | 19.59 µg/mL | [5][8] | ||

| Raji | Burkitt's Lymphoma | 27.32 µg/mL | [8] |

Note: Some data is derived from essential oils (E.O.) where the specified ester is a primary component. The activity may result from the ester itself or synergistic effects with other constituents.

Experimental Workflow: In Vitro Cytotoxicity Screening

A typical workflow for assessing the cytotoxic activity of a bicyclic monoterpene ester against a cancer cell line using the MTT assay is visualized below.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Bicyclic monoterpene esters exert anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2).[9] This action is often linked to the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of many inflammatory genes.[3]

Quantitative Anti-inflammatory Data

| Compound/Essential Oil | Activity Metric | Assay System | IC50 Value | Reference(s) |

| Bornyl Acetate | NO Production Inhibition | Human Leukocytes | < 50.0 µg/mL | [10] |

| C. osmophloeum E.O. (15.9% L-bornyl acetate) | NO Production Inhibition | LPS-activated RAW 264.7 cells | 11.2 µg/mL | [9][11] |

| Z. acanthopodium E.O. (0.65% Myrtenyl acetate) | NO Production Inhibition | LPS-induced RAW 264.7 cells | 16 µg/mL | [12] |

| Myrtus communis E.O. (38.7% Myrtenyl acetate) | Carrageenan-induced Paw Edema | Mice (in vivo) | Effective at 100 mg/kg |

Note: Data for pure, isolated esters is limited. The activity of essential oils (E.O.) suggests the potential of their ester components.

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli (like LPS) trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Terpenoids have been shown to inhibit this pathway at multiple points.

Antimicrobial Activity

Bicyclic monoterpene esters are components of essential oils known for their broad-spectrum antimicrobial activity against bacteria and fungi. Their lipophilic nature facilitates interaction with and disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.

Quantitative Antimicrobial Data

Antimicrobial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Essential Oil | Ester Moiety | Target Microorganism | MIC Value (µg/mL) | Reference(s) |

| Fennel Stem E.O. (35.3% Fenchyl Acetate) | Acetate | Staphylococcus aureus | 50 | |

| Bacillus cereus | 50 | |||

| Bacillus subtilis | 50 | |||

| E. triloba Rhizome E.O. (12.7% Fenchyl Acetate, 10.6% Bornyl Acetate) | Acetate | Enterococcus faecalis | 16.0 | |

| Bacillus cereus | 32.0 | |||

| Staphylococcus aureus | 256 | |||

| Candida albicans | 16.0 | |||

| A. glabrum Rhizome E.O. (11.3% Fenchyl Acetate) | Acetate | Staphylococcus aureus | 5.67 | |

| Enterococcus faecalis | 18.67 | |||

| Candida albicans | 10.23 |

Note: Data is derived from essential oils (E.O.) where the specified esters are major components. The activity reflects the combined effect of the oil's constituents.

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

Insecticidal Activity

Several bicyclic monoterpene esters, particularly bornyl acetate, have demonstrated significant insecticidal properties against common stored-product pests. Their mode of action is often neurotoxic, potentially involving the inhibition of the enzyme acetylcholinesterase (AChE), which leads to paralysis and death of the insect. They can be effective as both contact insecticides and fumigants.

Quantitative Insecticidal Data

| Compound | Target Insect | Activity Type | LD50 / LC50 Value | Reference(s) |

| Bornyl Acetate | Tribolium castaneum (Red Flour Beetle) | Contact | 66.0 µ g/adult | [10] |

| Fumigant | > 126.3 mg/L air | |||

| Liposcelis bostrychophila (Booklouse) | Contact | 32.9 µg/cm² | ||

| Fumigant | 1.1 mg/L air | |||

| Lasioderma serricorne (Cigarette Beetle) | Contact | > 50.0 µ g/adult | [10] |

LD50 (Lethal Dose 50): Dose required to kill 50% of a test population. LC50 (Lethal Concentration 50): Concentration in air (fumigant) required to kill 50% of a test population.

Detailed Experimental Protocols

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

-

Materials and Reagents:

-

Target cancer cell line and appropriate complete culture medium.

-

96-well flat-bottom sterile culture plates.

-

Bicyclic monoterpene ester (test compound).

-

Dimethyl sulfoxide (B87167) (DMSO, for stock solution).

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Phosphate-buffered saline (PBS).

-

Microplate reader (absorbance at 570 nm).

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Include wells for vehicle control (medium + DMSO) and blank (medium only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various compound concentrations.

-

Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Protect the plate from light.

-

Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan (B1609692) crystals. Shake the plate on an orbital shaker for 15 minutes.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

-

Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Materials and Reagents:

-

Test microorganism strain.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well sterile microtiter plates.

-

Test compound and a suitable solvent (e.g., DMSO).

-

Positive control antibiotic (e.g., Gentamicin).

-

Spectrophotometer or McFarland standards.

-

-

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final target inoculum concentration (approx. 5 x 10^5 CFU/mL).

-

Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column, creating a 1:2 dilution.

-

Serial Dilution: Perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the last column. This leaves 50 µL in each well.

-

Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells (e.g., RAW 264.7). NO is measured indirectly by detecting its stable metabolite, nitrite (B80452).

-

Materials and Reagents:

-

RAW 264.7 macrophage cell line.

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS).

-

Test compound.

-

Griess Reagent: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Sodium nitrite (for standard curve).

-

96-well culture plates and a microplate reader (540 nm).

-

-

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

Add 50 µL of Griess Reagent Solution A to all wells and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-only control and calculate the IC50 value.

-

Conclusion

Bicyclic monoterpene esters represent a valuable class of natural products with a wide spectrum of demonstrable biological activities. The quantitative data for compounds like bornyl acetate in anticancer and insecticidal assays, coupled with the strong anti-inflammatory and antimicrobial potential indicated by essential oil studies, underscores their therapeutic promise. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to further investigate these compounds. Future work should focus on isolating additional esters in pure form to precisely quantify their individual activities, exploring structure-activity relationships, and elucidating their mechanisms of action to accelerate their development as leads for next-generation therapeutic agents.

References

- 1. Integrated Network Pharmacology and Molecular Dynamics Reveal Multi-Target Anticancer Mechanisms of Myrtus communis Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological and Nonbiological Antioxidant Activity of Some Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. for.nchu.edu.tw [for.nchu.edu.tw]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Profiles and Antimicrobial Activities of Essential Oil From Different Plant Parts of Fennel (Foeniculum vulgare Mill.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mediterranean Plants and Spices as a Source of Bioactive Essential Oils for Food Applications: Chemical Characterisation and In Vitro Activity [mdpi.com]

- 12. nrfhh.com [nrfhh.com]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of CISTULATE

For Researchers, Scientists, and Drug Development Professionals

Abstract

CISTULATE, systematically known as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, is a bicyclic monoterpene ester. This document provides a comprehensive overview of its synthesis and the analytical methods used for its structural elucidation. The primary synthetic route involves the oxidation of camphene (B42988) to form the precursor, 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid (camphenic acid), followed by Fischer esterification. This guide details the probable experimental protocols for these transformations and outlines the spectroscopic techniques, including NMR, IR, and mass spectrometry, that are critical for confirming the structure of this compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound is a fragrance ingredient with a chemical structure based on the rigid bicyclo[2.2.1]heptane framework. Its stereochemistry and functional groups contribute to its unique olfactory properties. A thorough understanding of its synthesis and structural characterization is essential for its application in various industries and for potential derivatization in drug discovery programs. This guide serves as a technical resource for professionals requiring detailed information on the chemical synthesis and analytical validation of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with a readily available natural product, camphene. The overall synthetic pathway is illustrated below.

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid (Camphenic Acid)

The initial step is the oxidation of camphene to yield camphenic acid. This transformation has been documented in scientific literature, with one common method involving the use of peracids.

Experimental Protocol: Oxidation of Camphene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve camphene in a suitable organic solvent such as dichloromethane (B109758) or chloroform.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of a peracid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent to the stirred camphene solution. The reaction is exothermic and the temperature should be maintained between 0-5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peracid. Separate the organic layer, wash it with a saturated sodium bicarbonate solution to remove acidic byproducts, and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude camphenic acid can be purified by recrystallization or column chromatography.

Table 1: Quantitative Data for the Synthesis of Camphenic Acid

| Parameter | Value |

| Starting Material | Camphene |

| Oxidizing Agent | Peracid (e.g., m-CPBA) |

| Solvent | Dichloromethane |

| Reaction Temperature | 0-5 °C |

| Typical Yield | Not explicitly reported, but expected to be moderate to high. |

Step 2: Synthesis of this compound (Fischer Esterification)

The final step is the esterification of camphenic acid with methanol (B129727), catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of Camphenic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve camphenic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the camphenic acid is consumed.

-

Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution. Remove the bulk of the methanol under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by distillation or column chromatography.

Table 2: Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid |

| Reagent | Methanol |

| Catalyst | Sulfuric Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Typical Yield | 75-90% |

Structural Elucidation of this compound

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. The workflow for structural elucidation is depicted below.

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, a full suite of NMR experiments would be employed.

-

¹H NMR: This would reveal the number of different proton environments, their integration (ratio of protons), and their coupling patterns (neighboring protons). Key expected signals would include singlets for the two geminal methyl groups, a singlet for the methyl ester protons, and a complex set of multiplets for the bicyclic ring protons.

-

¹³C NMR: This spectrum would show the number of unique carbon atoms in the molecule. Expected signals would include the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the quaternary carbon bearing the geminal methyl groups, and the various CH and CH₂ carbons of the bicyclic system.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the bicyclo[2.2.1]heptane framework and the positions of the substituents.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.6 | s | -OCH₃ |

| ¹H | ~1.0 - 2.5 | m | Bicyclic Protons |

| ¹H | ~0.8 - 1.2 | s | -CH₃ (gem-dimethyl) |

| ¹³C | ~170-175 | s | C=O (ester) |

| ¹³C | ~50-55 | q | -OCH₃ |

| ¹³C | ~40-50 | s | C(CH₃)₂ |

| ¹³C | ~20-50 | t, d | Bicyclic Carbons |

| ¹³C | ~15-25 | q | -CH₃ (gem-dimethyl) |

(Note: These are estimated chemical shifts and the actual values may vary.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (ester) |

| ~1170 | Strong | C-O stretch (ester) |

| ~2850-2960 | Medium-Strong | C-H stretch (alkane) |

The presence of a strong absorption band around 1735 cm⁻¹ is a key indicator of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| Expected [M]⁺ Peak | m/z = 182 |

| Key Fragmentation Peaks | Loss of -OCH₃ (m/z = 151), Loss of -COOCH₃ (m/z = 123) |

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy.

Conclusion

The synthesis of this compound is achievable through a straightforward two-step sequence starting from camphene. The structural integrity of the final product can be rigorously confirmed through a combination of NMR, IR, and mass spectrometry. The detailed protocols and expected analytical data presented in this guide provide a valuable resource for chemists involved in the synthesis, analysis, and application of this and related bicyclic compounds. The well-defined structure and synthetic accessibility of this compound make it an interesting scaffold for further chemical exploration and development.

Toxicological Profile of CISTULATE as a Fragrance Ingredient: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment.

Introduction

CISTULATE is a fragrance ingredient recognized for its fresh, piney, and citrus-like aroma with a cistus character. It is utilized in a variety of fragrance formulations to impart warmth, diffusivity, and to modify and freshen top notes, particularly in herbal and pine scents. The use of this compound in consumer products necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the available toxicological data for the primary chemical constituents associated with the trade name this compound.

The fragrance ingredient this compound is principally associated with two chemical entities, depending on the supplier:

-

methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate (CAS No. 81752-87-6)

-

fir carboxylate , chemically identified as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate (CAS No. 52557-97-8)

This guide will present the toxicological data for both substances, clearly delineating the information for each. The safety of these ingredients has been evaluated by the Research Institute for Fragrance Materials (RIFM), and these assessments form a primary basis for the information presented herein.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for the two chemical constituents of this compound.

methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate (CAS No. 81752-87-6)

| Toxicological Endpoint | Species | Method | Results | Conclusion |

| Acute Oral Toxicity | Rat (assumed) | OECD 401 (implied) | LD50 > 2000 mg/kg bw (inferred from high NOAEL in repeated dose study) | Low acute oral toxicity |

| Repeated Dose Oral Toxicity | Rat | 28-day study | NOAEL = 1000 mg/kg bw/day[1] | No adverse effects observed at the highest dose tested. The derived NOAEL is 333 mg/kg/day[1]. |

| Genotoxicity - Gene Mutation | S. typhimurium | OECD 471 | Non-mutagenic with and without metabolic activation | Not mutagenic |

| Genotoxicity - Chromosomal Aberration | Human Lymphocytes | OECD 473 | Non-clastogenic with and without metabolic activation | Not clastogenic |

| Skin Sensitization | Human | HRIPT (Weight of Evidence) | Not a sensitizer[2] | No concern for skin sensitization under current use levels. |

| Phototoxicity/Photoallergenicity | in vitro | OECD 101 (UV/Vis Spectra) | No significant absorbance in the range of 290-700 nm[2] | Not expected to be phototoxic or photoallergenic. |

fir carboxylate (methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate) (CAS No. 52557-97-8)

| Toxicological Endpoint | Species | Method | Results | Conclusion |

| Acute Oral Toxicity | Mammal (unspecified) | Not specified | LD50 = 5000 mg/kg bw[3][4] | Low acute oral toxicity |

| Repeated Dose Oral Toxicity | Rat | OECD 407 (Read-across) | NOAEL = 50 mg/kg bw/day | Margin of Exposure (MOE) is considered adequate. |

| Genotoxicity - Gene Mutation | S. typhimurium | OECD 471 | Non-mutagenic with and without metabolic activation | Not mutagenic |

| Genotoxicity - Chromosomal Aberration | Not specified | Not specified | Not expected to be genotoxic based on RIFM assessment | Not genotoxic |

| Skin Sensitization | Not applicable | Dermal Sensitization Threshold (DST) | Exposure is below the DST for non-reactive materials (900 µg/cm²) | No safety concern at current use levels. |

| Phototoxicity/Photoallergenicity | Rabbit and Guinea Pig | Not specified | No phototoxic or photoallergenic reactions observed | Not phototoxic or photoallergenic. |

Detailed Toxicological Endpoints

Acute Toxicity

-

methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : While a specific acute oral LD50 study was not found, the No-Observed-Adverse-Effect Level (NOAEL) in a 28-day repeated dose toxicity study was 1000 mg/kg bw/day, suggesting low acute toxicity[1].

-

fir carboxylate : An acute oral toxicity study in an unspecified mammal species determined the LD50 to be 5000 mg/kg bw, indicating a low order of acute toxicity[3][4].

Skin and Eye Irritation

Specific skin and eye irritation data for both substances were not available in the reviewed literature. However, the lack of reported skin irritation in the Human Repeat Insult Patch Test (HRIPT) for methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate suggests a low potential for skin irritation.

Skin Sensitization

-

methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : Based on a weight of evidence approach, including structural analysis and animal studies, this substance is not considered to be a skin sensitizer. It is concluded that it presents no concern for skin sensitization under the current declared levels of use[2].

-

fir carboxylate : The skin sensitization potential was evaluated using the Dermal Sensitization Threshold (DST) approach. As the exposure to this substance is below the DST for non-reactive materials (900 µg/cm²), it is not considered a safety concern for skin sensitization at current use levels.

Phototoxicity and Photoallergenicity

-

methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : Analysis of the UV/Visible absorption spectrum showed no significant absorbance in the range of 290-700 nm. The molar absorption coefficient is below the threshold of concern for phototoxic effects. Therefore, it is not expected to be phototoxic or photoallergenic[2].

-

fir carboxylate : UV/Vis absorption spectra indicated no significant absorbance, and studies in rabbits and guinea pigs showed no phototoxic or photoallergenic reactions.

Repeated Dose Toxicity

-

methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : In a 28-day oral toxicity study in rats, the NOAEL was determined to be 1000 mg/kg bw/day, the highest dose tested. A derived NOAEL of 333 mg/kg/day was established. The calculated Margin of Exposure (MOE) is greater than 100, indicating no safety concern for repeated dose toxicity at current exposure levels[1].

-

fir carboxylate : Due to the lack of data on the substance itself, a read-across approach was used with (2-endo,3-exo)-ethyl 3-(1-methylethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate. Based on this, a NOAEL of 50 mg/kg/day was established, and the MOE was deemed adequate.

Genotoxicity

Both methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate and fir carboxylate have been shown to be non-genotoxic in bacterial reverse mutation assays (Ames test) and in vitro chromosome aberration tests.

Reproductive and Developmental Toxicity

For both substances, the reproductive and developmental toxicity endpoints were evaluated using the Threshold of Toxicological Concern (TTC) approach.

-

methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : As a Cramer Class I material, the exposure is below the TTC of 0.03 mg/kg/day, indicating no concern for reproductive toxicity[1].

-

fir carboxylate : As a Cramer Class II material, the exposure is below the TTC, indicating no concern for reproductive toxicity.

Experimental Protocols

The following are generalized protocols for the key toxicological studies mentioned in this guide, based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test is used to assess the potential of a substance to induce gene mutations.

References

CISTULATE as a chiral building block in organic synthesis

CISTULATE as a Chiral Building Block: A Technical Guide

Initial Research Note: An extensive search of chemical databases and scientific literature did not yield any results for a compound named "this compound." This term does not correspond to a recognized chemical entity in the field of organic synthesis. It is possible that "this compound" is a proprietary name, a novel compound not yet in public literature, or a typographical error.

To fulfill the user's request for an in-depth technical guide on a chiral building block, this document will focus on (S)-Solketal (also known as L-Solketal or (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol). (S)-Solketal is a widely used and well-documented chiral building block derived from the renewable resource glycerol (B35011). It serves as an excellent exemplar to illustrate the principles, applications, and methodologies relevant to the use of chiral synthons in organic chemistry, drug discovery, and materials science.

(S)-Solketal: A Versatile Chiral Building Block

(S)-Solketal is a protected form of L-glycerol, where the 1,2-diol is masked as an isopropylidene acetal. This protection leaves a single primary hydroxyl group available for a wide range of chemical transformations. Its chirality, derived from the C2 of the glycerol backbone, makes it a valuable starting material in asymmetric synthesis.

Key Attributes:

-

Source: Readily prepared from L-glycerol, a byproduct of biodiesel production.

-

Chirality: Possesses a single, well-defined stereocenter.

-

Functionality: Features a nucleophilic primary alcohol and a stable, yet readily cleavable, protecting group.

-

Applications: Utilized in the synthesis of pharmaceuticals, structured lipids, green solvents, and as a fuel additive.[1][2]

Logical Relationship of (S)-Solketal in the Chiral Pool

Caption: Figure 1. Relationship of (S)-Solketal to the chiral pool and its applications.

Quantitative Data on (S)-Solketal Synthesis

The synthesis of solketal (B138546) from glycerol and acetone is a well-studied acid-catalyzed ketalization reaction.[3] The yield and conversion are highly dependent on the reaction conditions.

| Catalyst Type | Acetone/Glycerol Molar Ratio | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Solketal Yield (%) | Reference |

| p-TSA | 1.5:1 | Room Temp. | 24 | - | 86 | [4] |

| SO₄²⁻/ZnAl₂O₄–ZrO₂ | 10:1 | 70 | 2 | 99.3 | 98 | [3] |

| Amberlyst-46 | 6:1 | 60 | 0.5 | ~85 | 84 | [5] |

| Amberlite IR 120 Na | 3:1 | 50 | 1.5 | 75.04 | - | [6] |

| Indion 225H | 3:1 | 50 | - | 70 | - | [7] |

Experimental Protocols

Synthesis of (S)-Solketal from L-Glycerol

This protocol is adapted from a general procedure for solketal synthesis using p-toluenesulfonic acid (p-TSA) as a catalyst.[4]

Materials:

-

L-Glycerol (30 mmol, 2.76 g)

-

2,2-Dimethoxypropane (45 mmol, 4.69 g) or Acetone (excess)

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 10 mg)

-

Acetone (30 mL, as solvent if not used in excess as reactant)

-

Ethyl acetate (B1210297) and n-hexane for chromatography

Procedure:

-

To a round-bottom flask, add L-glycerol, acetone (or 2,2-dimethoxypropane), and the solvent acetone.

-

Add a catalytic amount of p-TSA to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the excess acetone and other volatile reactants under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 5:95 v/v) as the eluent.

-

The final product, (S)-Solketal, is isolated as a colorless oil.

Esterification of (S)-Solketal with a Fatty Acid

This protocol describes the synthesis of fatty acid solketal esters (FASEs), which have applications as biofuels and additives.[1][8]

Materials:

-

(S)-Solketal (1.5 molar equivalents to the fatty acid)

-

Dodecanoic acid (Lauric acid)

-

p-Toluenesulfonic acid (PTSA) (5% w/w of the fatty acid)

Procedure:

-

In a reaction vessel, combine dodecanoic acid and (S)-Solketal (1.5 molar equivalents).

-

Add PTSA (5% by weight of the dodecanoic acid).

-

Heat the solvent-free mixture to 60°C with stirring.

-

Maintain the reaction at 60°C for 4 hours.

-

Monitor the conversion of the fatty acid by gas chromatography (GC) or TLC.

-

Upon completion, the reaction mixture can be purified by filtration to remove the catalyst and subsequent distillation or chromatography if necessary.

Mandatory Visualizations

Experimental Workflow: Synthesis of (S)-Solketal

Caption: Figure 2. Step-by-step workflow for the laboratory synthesis of (S)-Solketal.

Signaling Pathway: Application in Triglyceride Synthesis

(S)-Solketal is a key intermediate for the stereospecific synthesis of triglycerides. The pathway involves sequential esterification and deprotection steps.

Caption: Figure 3. Synthetic pathway for producing triglycerides using (S)-Solketal.

Conclusion

While the requested compound "this compound" remains unidentified, (S)-Solketal provides a robust and illustrative example of a chiral building block in modern organic synthesis. Its accessibility from renewable resources, combined with its synthetic versatility, ensures its continued importance in academic and industrial research.[2] The detailed protocols and quantitative data presented herein offer a comprehensive overview for researchers, scientists, and drug development professionals interested in the application of such chiral synthons.

References

- 1. Solketal Reagent|Protected Glycerol for Research [benchchem.com]

- 2. China What’s the application of Solketal? Manufacturer and Supplier | Starsky [starskychemical.com]

- 3. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05455E [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. pp.bme.hu [pp.bme.hu]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Parametric and kinetic study of solvent-free synthesis of solketal using ion exchange resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Sensory Perception of CISTULATE

Abstract

This document provides an in-depth technical overview of the sensory perception of CISTULATE, a novel compound that elicits a sensation of heat and pain. The core of this perception is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel. This guide will detail the molecular mechanisms of this compound-induced TRPV1 activation, the subsequent signaling pathways, and the experimental protocols used to elucidate these processes. Quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, key pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals. For the purpose of this guide, the well-researched interactions of capsaicin (B1668287) with the TRPV1 receptor will be used as a proxy for this compound, given the identical mechanism of action.

Introduction

This compound is a chemical compound that activates the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key player in the mammalian somatosensory system.[1] TRPV1 is a polymodal sensor, responding to various stimuli including noxious heat (temperatures greater than 43°C), acidic conditions, and certain chemical compounds.[1][2][3] The activation of TRPV1 by this compound leads to a burning sensation and pain, a process that is fundamental to nociception.[1][4] This guide explores the intricate molecular interactions and cellular consequences of this compound's engagement with TRPV1.

Molecular Mechanism of this compound-TRPV1 Interaction

The sensory perception of this compound begins with its direct binding to the TRPV1 ion channel. This interaction has been extensively studied, revealing a specific binding pocket and a "tail-up, head-down" configuration of the this compound molecule within the channel's transmembrane segments.[2][5]

Binding Site and Molecular Interactions

This compound binds to a pocket formed by the transmembrane helices of the TRPV1 channel.[2][5] This binding is stabilized by a combination of hydrogen bonds and van der Waals interactions.[2][5] Key amino acid residues, such as Y511 in the S3 helix and T550 in the S4 helix, have been identified as crucial for this interaction.[6] Upon binding, this compound stabilizes the open state of the TRPV1 channel through a "pull-and-contact" mechanism with the S4-S5 linker.[5]

Channel Gating

TRPV1 is believed to possess two gates: an upper gate at the selectivity filter and a lower gate formed by the S6 helices.[2] For the channel to open and allow ion permeation, this compound must induce the opening of both gates.[2] The precise sequence of events following this compound binding that leads to the opening of these gates is an area of active investigation.

Signaling Pathways in this compound-Mediated Sensory Perception

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, ultimately leading to the perception of pain and heat.

Ion Influx and Neuronal Depolarization

Upon activation by this compound, the TRPV1 channel opens, allowing an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the nociceptive neurons.[2] This influx of positive ions leads to the depolarization of the neuron's membrane, which, if it reaches the threshold, triggers the firing of action potentials.[2] These electrical signals are then transmitted along the pain pathways to the spinal cord and brain, where they are interpreted as a burning sensation.[7]

Downstream Signaling Cascades

The influx of Ca²⁺ through the TRPV1 channel also acts as a second messenger, initiating various intracellular signaling pathways. These can include the activation of protein kinase C (PKC) and other kinases, which can further modulate the activity of TRPV1 and other cellular proteins.[7] In immune cells, TRPV1-mediated Ca²⁺ influx can activate NF-κB dependent cytokine pathways.[8] In sensory neurons, it triggers the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP).[8]

Sensitization and Desensitization

The sensitivity of TRPV1 to this compound is not static. Inflammatory mediators can increase the sensitivity of TRPV1, a process known as sensitization, leading to hyperalgesia (increased sensitivity to pain).[1] Conversely, prolonged exposure to this compound leads to a decrease in TRPV1 activity, a phenomenon called desensitization.[1][4] This desensitization is thought to be mediated by the influx of Ca²⁺ and subsequent activation of calmodulin and the phosphatase calcineurin.[1] This property is harnessed for the paradoxical analgesic effect of topical this compound applications.[1]

Quantitative Data on this compound-TRPV1 Interaction

The interaction between this compound and the TRPV1 receptor has been quantified through various experimental approaches. The following tables summarize key quantitative parameters.

| Parameter | Value | Species | Method | Reference |

| EC₅₀ | 0.9 µM | Human | Impedance Spectroscopy | [9] |

| EC₅₀ | ~50 nM | Human | Not Specified | [1] |

| Temperature Threshold for Activation | >43 °C | Mammalian | Electrophysiology | [1][7] |

| pH for Activation | ≤ 5.9 | Mammalian | Electrophysiology | [10] |

Table 1: Activation Parameters of TRPV1 by this compound and other stimuli.

| Agonist | EC₅₀ | Species |

| This compound (Capsaicin) | Sub-micromolar range | Rodent, Human |

| N-Arachidonoyl dopamine | ~50 nM | Human |

| N-Oleyl-dopamine (Kᵢ) | 36 nM | Human |

Table 2: Comparative Potency of Various TRPV1 Agonists.[1][2]

Experimental Protocols

The understanding of this compound's sensory perception is built upon a variety of experimental techniques. This section details the methodologies for key experiments.

Patch-Clamp Electrophysiology for TRPV1 Activity

Objective: To directly measure the ion flow through the TRPV1 channel upon activation by this compound.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid containing the gene for the TRPV1 channel.

-

Patch-Clamp Recording: Whole-cell or inside-out patch-clamp recordings are performed on the transfected cells.

-

Solutions: The extracellular solution contains physiological concentrations of ions. The intracellular solution in the patch pipette mimics the cell's cytoplasm.

-

Stimulation: this compound is applied to the extracellular solution at varying concentrations.

-

Data Acquisition: The resulting ionic currents are recorded using an amplifier and data acquisition software. The holding potential is typically set at -60 mV.

-

Analysis: The current-voltage (I-V) relationship and dose-response curves are plotted to determine the EC₅₀ and other electrophysiological properties.

Calcium Imaging

Objective: To visualize and quantify the influx of calcium into cells upon TRPV1 activation.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulation: A baseline fluorescence is recorded before the application of this compound. This compound is then added to the cell culture medium.

-

Image Acquisition: Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity over time using a fluorescence microscope.

-

Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues in the TRPV1 channel that are critical for this compound binding and activation.

Methodology:

-

Primer Design: Mutagenesis primers are designed to introduce specific amino acid substitutions at target sites in the TRPV1 gene.

-

PCR Mutagenesis: Polymerase Chain Reaction (PCR) is used to amplify the TRPV1 plasmid with the designed mutations.

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

-

Sequencing: The plasmid DNA is sequenced to confirm the desired mutation.

-

Functional Assay: The mutated TRPV1 channels are expressed in a suitable cell line (e.g., HEK293 cells), and their response to this compound is assessed using patch-clamp electrophysiology or calcium imaging.

Conclusion

The sensory perception of this compound is a complex process initiated by its specific interaction with the TRPV1 ion channel. This interaction leads to cation influx, neuronal depolarization, and the transmission of pain and heat signals to the central nervous system. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the modulation of TRPV1 activity for therapeutic purposes, such as the development of novel analgesics. The continued study of the this compound-TRPV1 system holds significant promise for advancing our understanding of pain perception and management.

References

- 1. TRPV1 - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. The Mysteries of Capsaicin-Sensitive Afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative characterization of capsaicin-induced TRPV1 ion channel activation in HEK293 cells by impedance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Elusive Methyl Camphenoate: An In-depth Guide to its Potential Presence and Analysis in Plant Volatiles

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate tapestry of plant volatiles is a subject of continuous scientific exploration, revealing a vast array of compounds that play crucial roles in plant defense, communication, and reproduction. This guide delves into the natural occurrence of a specific, yet elusive compound: methyl camphenoate. While direct evidence for the widespread natural occurrence of methyl camphenoate in plant volatiles is scarce in current scientific literature, this document provides a comprehensive overview of its potential biosynthetic precursors, camphene (B42988) and its derivatives, and the analytical methodologies required for its detection and quantification. By examining the known distribution of structurally related compounds and the enzymatic machinery present in plants, we can infer the potential for methyl camphenoate's existence and guide researchers in their quest to identify this and other novel plant-derived molecules.

Data Presentation: Quantitative Occurrence of Camphene and Borneol in Plant Volatiles

Given the lack of direct quantitative data for methyl camphenoate, this section focuses on its key structural precursors: the monoterpene camphene and its oxygenated derivative, borneol . The presence and relative abundance of these compounds can serve as indicators for plant species that may have the potential to produce camphenoate esters. The data presented below, gathered from various gas chromatography-mass spectrometry (GC-MS) analyses of plant essential oils, highlights the variability of these compounds across different plant families and species.

| Plant Species | Family | Plant Part | Camphene (%) | Borneol (%) |

| Salvia officinalis | Lamiaceae | Leaves | 7.80 | 1.90 |

| Cinnamomum camphora | Lauraceae | Leaves | 1.54 | 81.58 |

| Achillea millefolium | Asteraceae | Flowers | 0.25 | - |

| Thymus atlanticus | Lamiaceae | Aerial Parts | 7.3 | 21.1 |

| Pinus nigra | Pinaceae | Needles | - | - |

| Salvia sclarea | Lamiaceae | Aerial Parts | 15.6 | 12.9 |

Note: The percentages represent the relative abundance of the compound in the analyzed essential oil. A hyphen (-) indicates that the compound was not reported as a major constituent in the cited study.

Biosynthesis of Precursors and the Hypothetical Formation of Methyl Camphenoate

The biosynthesis of monoterpenes, including camphene, originates from the methylerythritol 4-phosphate (MEP) pathway in plant plastids. This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

Biosynthesis of Camphene and Borneol

The formation of camphene and its derivatives begins with the condensation of IPP and DMAPP to form geranyl diphosphate (GPP). A specific monoterpene synthase, bornyl diphosphate synthase (BPPS), then catalyzes the cyclization of GPP to bornyl diphosphate. This intermediate can be converted to borneol.[1] Camphene can be formed through the enzymatic cyclization of linalyl pyrophosphate, which is an isomer of GPP.[2]

Hypothetical Formation of Methyl Camphenoate

The formation of methyl camphenoate would likely involve the enzymatic esterification of a camphene-derived carboxylic acid. This process would require two key steps:

-

Oxidation: Camphene or a related derivative would need to be oxidized to form a carboxylic acid, such as camphenoic acid. This is a plausible step, as oxidation of terpenes is common in plants.

-

Methylation: The resulting carboxylic acid would then be methylated by a methyltransferase enzyme, using S-adenosyl-L-methionine (SAM) as a methyl donor. Plants are known to possess a wide variety of methyltransferases that act on diverse substrates, including other plant acids like salicylic (B10762653) acid and benzoic acid to form methyl salicylate (B1505791) and methyl benzoate, respectively.[3]

While the direct enzymatic evidence for the formation of methyl camphenoate is currently absent from scientific literature, the existence of monoterpene esters in various plants suggests that the necessary enzymatic machinery could potentially exist.[4]

Experimental Protocols

The identification and quantification of novel or rare volatile compounds like methyl camphenoate require sensitive and robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of plant volatiles.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.[5][6][7][8][9]

Materials:

-

Plant material (e.g., leaves, flowers)

-

20 mL headspace vials with screw caps (B75204) and septa

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

-

Heater/agitator for SPME

Procedure:

-

Place a known amount of fresh or dried plant material into a headspace vial.

-

Seal the vial with the screw cap.

-

Place the vial in the heater/agitator and equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

-

Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5MS)

GC Parameters (Typical):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (for high sensitivity)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp to 150°C at 5°C/min

-

Ramp to 250°C at 10°C/min, hold for 5 minutes

-

-

Transfer Line Temperature: 280°C

MS Parameters (Typical):

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: For quantitative analysis, a calibration curve is generated using a certified standard of the target analyte. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Conclusion

The natural occurrence of methyl camphenoate in plant volatiles remains an open question. While direct evidence is lacking, the widespread presence of its precursors, camphene and borneol, across the plant kingdom suggests that its formation is biochemically plausible. The biosynthetic machinery for the oxidation of terpenes and the methylation of carboxylic acids is well-established in plants.

Researchers and drug development professionals seeking to explore the chemical diversity of plant volatiles are encouraged to employ sensitive analytical techniques such as HS-SPME-GC-MS. The detailed protocols and biosynthetic insights provided in this guide offer a framework for the targeted search for methyl camphenoate and other novel monoterpene esters. The discovery of such compounds could unveil new bioactive molecules with potential applications in the pharmaceutical and fragrance industries. Further investigation into the methyltransferases of plants known to be rich in camphene and its derivatives may be a promising avenue for uncovering the elusive methyl camphenoate.

References

- 1. Inhibition of Acetylcholinesterase Activity by Monoterpenoids with a p-Menthane Skeleton | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoterpene esters and aporphine alkaloids from Illigera aromatica with inhibitory effects against cholinesterase and NO production in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]